4-Nitrophenyl methylphosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a chemical compound with the molecular formula C7H7ClNO4P. It is known for its role in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a phosphonochloridic acid group, a methyl group, and a 4-nitrophenyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of methyl phosphonochloridate with 4-nitrophenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the production of phosphonochloridic acid, methyl-, 4-nitrophenyl ester may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of phosphonamidates or phosphonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Solvents: Dichloromethane, ethanol
Major Products Formed
Phosphonamidates: Formed from the reaction with amines
Phosphonates: Formed from the reaction with alcohols
Phosphonic Acids: Formed from hydrolysis reactions
Scientific Research Applications
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various phosphonate and phosphonamidate compounds.
Medicinal Chemistry: Employed in the development of prodrugs and enzyme inhibitors due to its ability to form stable phosphonate esters.
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Mechanism of Action
The mechanism of action of phosphonochloridic acid, methyl-, 4-nitrophenyl ester involves the formation of covalent bonds with nucleophilic groups in target molecules. The ester group is particularly reactive, allowing for the efficient transfer of the phosphonochloridic acid moiety to nucleophiles such as amines or alcohols. This reactivity is harnessed in various synthetic and biological applications.
Comparison with Similar Compounds
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester can be compared with other similar compounds such as:
Phosphonochloridic acid, ethyl-, 4-nitrophenyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and properties.
Phosphonochloridic acid, methyl-, 2-nitrophenyl ester: Similar structure but with the nitro group in the 2-position, affecting the electronic properties and reactivity of the compound.
Conclusion
Phosphonochloridic acid, methyl-, 4-nitrophenyl ester is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and bioconjugation. Its unique chemical properties and reactivity make it a valuable reagent in various scientific research fields.
Properties
CAS No. |
36459-53-7 |
---|---|
Molecular Formula |
C7H7ClNO4P |
Molecular Weight |
235.56 g/mol |
IUPAC Name |
1-[chloro(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C7H7ClNO4P/c1-14(8,12)13-7-4-2-6(3-5-7)9(10)11/h2-5H,1H3 |
InChI Key |
LQDFMRDJFIGNIE-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.